molecular formula C15H8Cl2N4O4 B2886486 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 891131-99-0

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2886486
CAS No.: 891131-99-0
M. Wt: 379.15
InChI Key: ZFMRKLGISBMHCL-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an oxadiazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps. One common approach is the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide to form an intermediate oxadiazole derivative. This intermediate is then acylated with 4-nitrobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and nitro compounds.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted benzamides and oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: this compound has been investigated for its medicinal properties, including its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

  • N-[5-(2,6-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

  • N-[5-(2,5-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Uniqueness: N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide stands out due to its specific arrangement of chlorine atoms on the phenyl ring and the presence of the oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O4/c16-9-3-6-12(17)11(7-9)14-19-20-15(25-14)18-13(22)8-1-4-10(5-2-8)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRKLGISBMHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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